molecular formula C9H9F2N B13632850 2-(2,5-Difluorophenyl)azetidine

2-(2,5-Difluorophenyl)azetidine

Cat. No.: B13632850
M. Wt: 169.17 g/mol
InChI Key: MCPOGYRGMPOKJA-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)azetidine is a four-membered nitrogen-containing heterocycle with a difluorophenyl group attached to the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: . This method is highly regio- and stereoselective, making it a powerful tool for constructing functionalized azetidines.

Industrial Production Methods: Industrial production of azetidines often involves the use of organometallic reagents and catalysts to facilitate the alkylation of 1-azabicyclo[1.1.0]butane (ABB) with various functional groups . This method allows for the rapid and efficient production of bis-functionalized azetidines, including those bearing alkyl, allyl, vinyl, and benzyl groups.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Difluorophenyl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce more saturated azetidine derivatives.

Scientific Research Applications

2-(2,5-Difluorophenyl)azetidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily driven by its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological macromolecules . These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological activities.

Comparison with Similar Compounds

Uniqueness: 2-(2,5-Difluorophenyl)azetidine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

2-(2,5-difluorophenyl)azetidine

InChI

InChI=1S/C9H9F2N/c10-6-1-2-8(11)7(5-6)9-3-4-12-9/h1-2,5,9,12H,3-4H2

InChI Key

MCPOGYRGMPOKJA-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=C(C=CC(=C2)F)F

Origin of Product

United States

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